ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate
Description
Ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-chlorophenyl group at position 1 and a thioacetyl-linked ethyl benzoate moiety at position 4. The synthesis likely involves condensation of a pyrazolo-pyrimidinone precursor with a thioacetylated benzoate derivative, possibly utilizing reagents like ethyl acetoacetate, as seen in analogous heterocyclic syntheses . The 4-chlorophenyl group may enhance lipophilicity and target binding, a common strategy in medicinal chemistry .
Properties
Molecular Formula |
C22H18ClN5O4S |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
ethyl 2-[[2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H18ClN5O4S/c1-2-32-21(31)15-5-3-4-6-17(15)25-18(29)12-33-22-26-19-16(20(30)27-22)11-24-28(19)14-9-7-13(23)8-10-14/h3-11H,2,12H2,1H3,(H,25,29)(H,26,27,30) |
InChI Key |
FSFQZXUZRDIVPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction, where a thiol or sulfide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Formation of the Ethyl Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Ethyl 2-(2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
†Calculated using average atomic masses.
Key Observations:
Core Heterocycle Influence: The pyrazolo[3,4-d]pyrimidinone core in the target compound offers a planar, electron-rich system for π-π stacking in enzyme binding, contrasting with the non-planar tetrahydrocyclopenta ring in 573938-02-0, which may reduce target affinity but improve solubility . Thiadiazole-based analogues (e.g., 634174-15-5) prioritize hydrogen bonding via carboxylic acid groups, favoring antimicrobial activity over kinase targeting .
Substituent Effects :
- The 4-chlorophenyl group is conserved in the target compound and 573938-02-0, suggesting its role in enhancing lipophilicity and target recognition.
- Thioether linkages (e.g., -S-acetyl) in both the target and 573938-02-0 may improve metabolic stability compared to ester or amide bonds in other analogues .
Computational and Analytical Insights
- Electronic Properties: Multiwfn-based analyses of analogous compounds reveal localized electron density at the pyrimidinone oxygen and thioether sulfur, suggesting nucleophilic attack susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
